![molecular formula C8H5ClN2O2 B1519177 6-Chlor-1H-pyrrolo[3,2-c]pyridin-2-carbonsäure CAS No. 800401-54-1](/img/structure/B1519177.png)
6-Chlor-1H-pyrrolo[3,2-c]pyridin-2-carbonsäure
Übersicht
Beschreibung
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Wirkstoffentwicklung
Die strukturelle Ähnlichkeit von 6-Chlor-1H-pyrrolo[3,2-c]pyridin-2-carbonsäure zu DNA-Basen wie Adenin und Guanin macht sie zu einem wertvollen Grundgerüst in der antiviralen Wirkstoffentwicklung . Ihre Integration in Wirkstoffmoleküle kann deren Wirksamkeit steigern, indem sie die natürlichen Substrate viraler Enzyme nachahmt und so die Virusreplikation hemmt.
Antikrebsmittel
Verbindungen, die das Pyrrolopyridin-Grundgerüst enthalten, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die Fähigkeit der Kernstruktur, sich in die DNA zu interkalieren oder wichtige Enzyme zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht sie zu einem Ziel für die Entwicklung neuartiger Chemotherapeutika .
Antituberkulose-Aktivität
Das Pyrrolopyridin-Ringsystem findet sich in Substanzen mit nachgewiesener Antituberkulose-Aktivität. Seine Präsenz in Wirkstoffverbindungen kann zur Behandlung von Tuberkulose beitragen, indem es mykobakterielle Enzyme angreift und den Stoffwechsel der Bakterien stört .
Antibakterielle und antifungale Anwendungen
Derivate dieser Verbindung werden auf ihre antibakteriellen und antifungalenen Eigenschaften untersucht. Sie können auf verschiedene Bakterien- und Pilzstämme wirken, indem sie die Zellwandsynthese stören oder die Proteinsynthese beeinflussen, was zum Tod der Organismen führt .
Entzündungshemmende Eigenschaften
Die Pyrrolopyridin-Struktur ist mit entzündungshemmender Aktivität verbunden. Sie kann bei der Entwicklung nicht-steroidaler Antirheumatika (NSAR) verwendet werden, die Entzündungen reduzieren, ohne die Nebenwirkungen, die üblicherweise mit Steroiden verbunden sind .
Behandlung von Herz-Kreislauf-Erkrankungen
Derivate von This compound wurden auf ihre Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht. Sie können zur Senkung des Blutzuckerspiegels beitragen, was bei Erkrankungen wie Hyperlipidämie und Bluthochdruck von Vorteil ist, häufige Komorbiditäten bei Herz-Kreislauf-Patienten .
Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von This compound in der wissenschaftlichen Forschung und Wirkstoffentwicklung. Ihre Fähigkeit, positiv zur Löslichkeit, Polarität, Lipophilie und Wasserstoffbrückenbindungskapazität beizutragen, erhöht ihren Wert in der pharmazeutischen Chemie .
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVERBPAPUYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653337 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-54-1 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

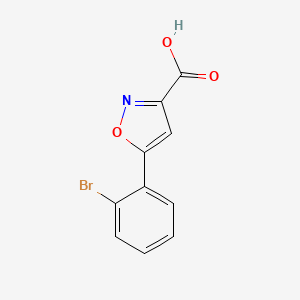

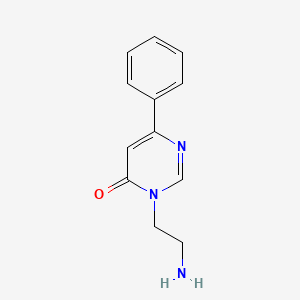
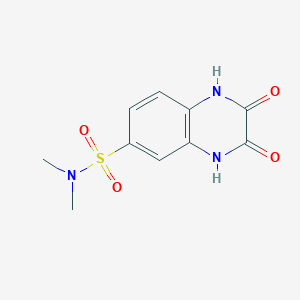
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
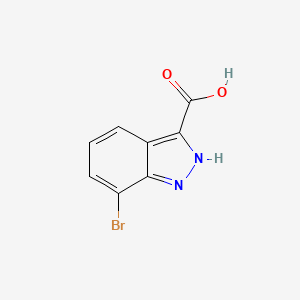
![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
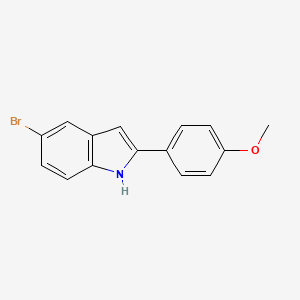
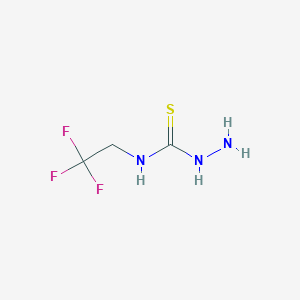
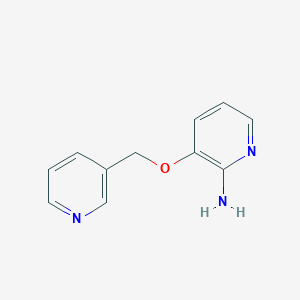
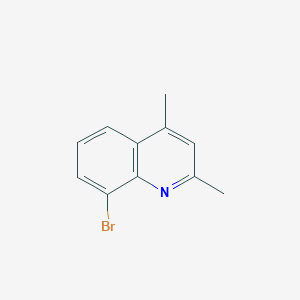
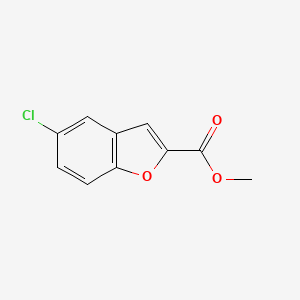
![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
